Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate

Catalog No.
S3466318
CAS No.
73476-31-0
M.F
C8H11NO2
M. Wt
153.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate

CAS Number

73476-31-0

Product Name

Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate

IUPAC Name

methyl 1,5-dimethylpyrrole-2-carboxylate

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C8H11NO2/c1-6-4-5-7(9(6)2)8(10)11-3/h4-5H,1-3H3

InChI Key

MSMMSLCPGVNVNR-UHFFFAOYSA-N

SMILES

CC1=CC=C(N1C)C(=O)OC

Canonical SMILES

CC1=CC=C(N1C)C(=O)OC

Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole derivative characterized by a five-membered aromatic ring containing nitrogen. Its structure includes two methyl groups at the 1 and 5 positions and a carboxylate ester functional group at the 2 position. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique reactivity and biological properties.

Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical transformations:

  • Nucleophilic Substitution: The carboxylate group can be substituted by nucleophiles, facilitating the formation of diverse derivatives.
  • Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding acid.
  • Condensation Reactions: This compound can participate in condensation reactions with amines to form azomethines or Schiff bases .

Several synthetic routes exist for producing methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate:

  • Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds in the presence of ammonium acetate.
  • Vilsmeier-Haack Reaction: This reaction allows for the formylation of pyrrole derivatives, enabling the introduction of additional functional groups .
  • Ultrasound-Assisted Synthesis: Recent studies have utilized ultrasound to enhance reaction rates and yields when synthesizing similar pyrrole derivatives .

Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate finds applications in:

  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
  • Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects.
  • Material Science: The compound may be utilized in developing new materials due to its unique electronic properties .

Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate shares structural similarities with other pyrrole derivatives but exhibits unique properties that distinguish it from them. Below is a comparison with several related compounds:

Compound NameStructural FeaturesUnique Properties
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylateEthyl group instead of methyl at position 1Higher solubility in organic solvents
Methyl 4-formyl-3,5-dimethyl-1H-pyrroleContains an aldehyde group at position 4Enhanced reactivity towards nucleophiles
Methyl 1-methyl-5-nitro-1H-pyrroleNitro group at position 5Increased biological activity due to electron-withdrawing effect
Methyl 2-methyl-3,5-dimethyl-1H-pyrroleMethyl substitution at position 2Altered electronic properties affecting reactivity

Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to its specific arrangement of substituents and functional groups that influence its reactivity and biological activity.

XLogP3

1.2

Wikipedia

Methyl 1,5-dimethyl-2-pyrrolecarboxylate

Dates

Modify: 2023-07-26

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